

An In-depth Technical Guide to 2,5-Dimethyl-2-ethylhexanoic Acid

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Compound of Interest

Compound Name: 2,5-Dimethyl-2-ethylhexanoic acid

CAS No.: 24353-79-5

Cat. No.: B031094

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This guide provides a comprehensive overview of the chemical and physical properties of **2,5-Dimethyl-2-ethylhexanoic acid**, tailored for researchers, scientists, and professionals in drug development. We will delve into its structure, properties, synthesis, reactivity, and analytical characterization, offering insights grounded in established chemical principles.

Introduction and Molecular Identity

2,5-Dimethyl-2-ethylhexanoic acid (CAS No: 24353-79-5) is a branched-chain carboxylic acid.^{[1][2]} Its structure is characterized by a hexanoic acid backbone with methyl groups at positions 2 and 5, and an ethyl group also at the alpha-position (C2). This substitution pattern, particularly the quaternary carbon at the C2 position, introduces significant steric hindrance around the carboxyl group, which is a critical determinant of its chemical reactivity.

Understanding the properties of sterically hindered carboxylic acids like this one is crucial in various fields. In medicinal chemistry, such structures can influence a molecule's metabolic stability and pharmacokinetic profile. In materials science, they can be precursors to unique polymers or lubricants. This guide will unpack these properties, providing the foundational knowledge necessary for its application in research and development.

Below is a diagram illustrating the molecular structure of **2,5-Dimethyl-2-ethylhexanoic acid**.

Caption: 2D structure of **2,5-Dimethyl-2-ethylhexanoic acid**.

Physicochemical Properties

The physical and chemical properties of a compound are dictated by its molecular structure. For **2,5-Dimethyl-2-ethylhexanoic acid**, its branched, aliphatic nature and the presence of a polar carboxylic acid group result in the properties summarized below.

Property	Value	Source
IUPAC Name	2-ethyl-2,5-dimethylhexanoic acid	[3]
CAS Number	24353-79-5	[1][2][4]
Molecular Formula	C ₁₀ H ₂₀ O ₂	[1][2][3]
Molecular Weight	172.26 g/mol	[1][3]
Appearance	Clear Colourless Oil	[3][4]
Boiling Point	262.1 ± 8.0 °C (Predicted)	[4]
Density	0.913 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	4.86 ± 0.50 (Predicted)	[4]
Solubility	Soluble in Chloroform, Methanol	[3][4]
Canonical SMILES	<chem>CCC(C)(CCC(C)C)C(=O)O</chem>	[3]

Expert Insights on Properties:

- **Boiling Point:** The relatively high boiling point is expected for a carboxylic acid of this molecular weight, due to its ability to form strong intermolecular hydrogen bonds.
- **pKa:** The predicted pKa of ~4.86 is typical for an aliphatic carboxylic acid. The electron-donating alkyl groups slightly destabilize the carboxylate anion, making it a marginally

weaker acid than simpler, unbranched acids.

- Solubility: Its insolubility in water and solubility in organic solvents like chloroform and methanol are characteristic of a molecule with a significant nonpolar aliphatic chain attached to a polar head.

Synthesis and Reactivity

Synthesis Pathways

The synthesis of **2,5-Dimethyl-2-ethylhexanoic acid** can be approached through several methods common in organic chemistry. One plausible route involves the alkylation of a suitable precursor. For instance, synthesis can be achieved starting from 2,5-dimethylhexanoic acid and introducing the ethyl group at the alpha-position using iodoethane.[2]

A generalized approach for synthesizing sterically hindered acids often involves the oxidation of the corresponding aldehyde.[5][6][7] This method is efficient and can produce high yields.[5][7]

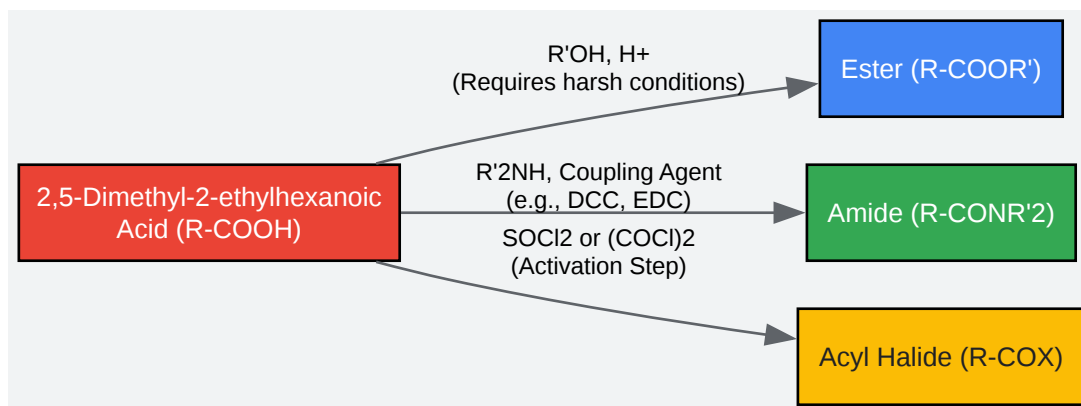
Chemical Reactivity

The reactivity of **2,5-Dimethyl-2-ethylhexanoic acid** is dominated by the carboxylic acid functional group. However, the significant steric hindrance at the α -carbon has a profound impact on reaction kinetics.

Causality Behind Reactivity: The bulky ethyl and methyl groups surrounding the carbonyl carbon create a sterically congested environment. This hinders the approach of nucleophiles, slowing down reactions that typically proceed via nucleophilic acyl substitution.[8]

Consequently, reactions like esterification or amide bond formation, which are straightforward for less hindered acids, require more forcing conditions or specialized reagents.[9][10][11]

The diagram below illustrates the primary reactions of a sterically hindered carboxylic acid.



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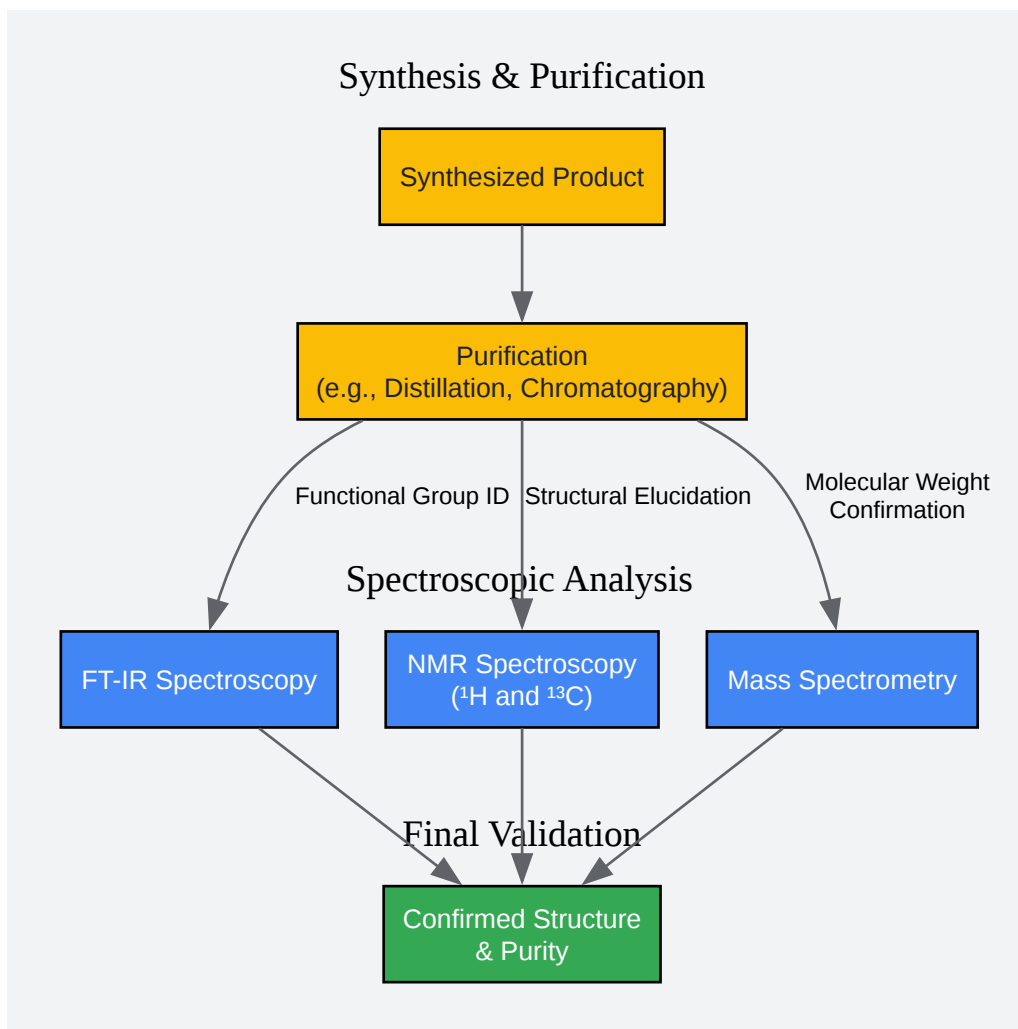
Caption: Key reactions of a sterically hindered carboxylic acid.

Specialized Protocols for Hindered Acids:

- **Amide Formation:** To overcome the steric barrier for amide bond formation, potent coupling reagents are often insufficient. Alternative strategies, such as converting the carboxylic acid to a more reactive acyl halide first, or using specialized reagents like those described for Weinreb amide synthesis from hindered acids, may be necessary.[9] The use of methanesulfonyl chloride to form a mixed anhydride can effectively activate the acid for attack by an amine.[9]
- **Esterification:** Standard Fischer esterification (acid and alcohol with a catalytic amount of strong acid) is often slow. More effective methods include using a large excess of the alcohol or employing dehydrating agents to drive the equilibrium forward.

Analytical Characterization Workflow

Confirming the identity and purity of **2,5-Dimethyl-2-ethylhexanoic acid** post-synthesis requires a multi-technique analytical approach. The following workflow is a self-validating system to ensure structural integrity.



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Caption: A typical workflow for the analytical validation.

Expected Spectroscopic Signatures:

- FT-IR: A very broad absorbance band in the region of 2500-3300 cm^{-1} (O-H stretch of the carboxylic acid) and a strong, sharp absorbance around 1700-1725 cm^{-1} (C=O stretch).
- ¹H NMR: The spectrum would be complex due to the branching. Key signals would include a downfield, broad singlet for the carboxylic acid proton (>10 ppm), and distinct signals for the ethyl and multiple methyl groups in the aliphatic region (0.8-2.5 ppm).
- ¹³C NMR: A signal for the carbonyl carbon in the 175-185 ppm range. The quaternary α -carbon would also be a distinct feature, along with the other aliphatic carbons.

- Mass Spectrometry: The molecular ion peak (M⁺) would be observed at $m/z = 172.26$, confirming the molecular weight.

Applications and Safety Considerations

Potential Applications

While specific, large-scale applications for **2,5-Dimethyl-2-ethylhexanoic acid** are not widely documented, its structural motifs are relevant. It has been used in biological studies to assess the estrogenicity of environmental chemicals.^{[3][4]}

More broadly, its isomer, 2-ethylhexanoic acid, is used extensively in industrial applications:

- As a precursor to metal salts (e.g., cobalt, manganese) that act as driers in paints, inks, and varnishes.^[12]
- In the production of plasticizers.
- As a corrosion inhibitor in lubricants and antifreeze.^[13]

Given its structure, **2,5-Dimethyl-2-ethylhexanoic acid** could be investigated for similar applications where its unique steric profile might confer advantages, such as improved thermal stability or altered solubility in nonpolar media.

Safety and Handling

As with its isomer 2-ethylhexanoic acid, this compound should be handled with appropriate care in a laboratory setting. It is presumed to be an irritant to the skin and eyes.^{[14][15]}

Inhalation of vapors should be avoided.^[15]

Core Handling Protocol:

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.^[15]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

- Storage: Store in a cool, dry place away from strong oxidizing agents, with the container tightly closed.^[15]
- Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

2,5-Dimethyl-2-ethylhexanoic acid presents an interesting case study in the field of organic chemistry. Its defining feature—significant steric hindrance around the carboxylic acid functionality—governs its reactivity and necessitates specialized synthetic and analytical approaches. While not as commercially prevalent as its simpler isomers, its properties make it a valuable compound for research into structure-activity relationships, particularly in fields where molecular bulk and lipophilicity are key design parameters. This guide has provided a foundational understanding of its properties, grounded in established chemical principles, to aid researchers in its effective application.

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